![molecular formula C18H24N2O3 B2864874 N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide CAS No. 1385322-98-4](/img/structure/B2864874.png)
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Kinetics and Products of Radical Reactions
Compounds structurally similar to N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide, such as 3-methoxy-3-methyl-1-butanol, have been studied for their reaction kinetics with OH radicals. This type of research is crucial for understanding the environmental fate and behavior of these compounds, particularly how they degrade and what products result from these reactions. For example, the study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol highlights the environmental implications of using such compounds in industrial applications (Aschmann, Arey, & Atkinson, 2011).
Novel Compound Synthesis for Biomedical Applications
Research on novel azetidinones, which are structurally related to the compound , has been conducted with implications for developing new antibacterial and anticancer agents. Such studies are indicative of the potential biomedical applications of similar compounds, highlighting their relevance in the synthesis of new drugs and therapeutics (Selezneva et al., 2018).
Radioisotope Labeling for Imaging Studies
Another area of application for structurally related compounds is in the development of radiolabeled derivatives for positron emission tomography (PET) imaging. For instance, the synthesis and evaluation of a derivative of CGS 27023A, a matrix metalloproteinase inhibitor, involved its labeling with the radioisotope F-18. This research underlines the potential of similar compounds in the field of diagnostic imaging and oncology, providing tools for non-invasive imaging of disease states and monitoring therapeutic interventions (Wagner et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14(11-15-5-3-4-6-16(15)22-2)12-17(21)20-18(13-19)7-9-23-10-8-18/h3-6,14H,7-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIRHWDMZHIPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.